molecular formula C15H13ClO2 B14610271 2,3-Dimethylphenyl 4-chlorobenzoate CAS No. 59014-79-8

2,3-Dimethylphenyl 4-chlorobenzoate

Cat. No.: B14610271
CAS No.: 59014-79-8
M. Wt: 260.71 g/mol
InChI Key: NWWGGPWLJJVSKE-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
2,3-Dimethylphenyl 4-chlorobenzoate (CAS: 355421-39-5) is an aromatic ester composed of two substituted benzene rings. The phenyl group at the ester oxygen is substituted with methyl groups at the 2- and 3-positions, while the benzoyl moiety carries a chlorine atom at the para position. Its molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol .

Such compounds are often intermediates in agrochemicals, pharmaceuticals, or materials science due to their tunable steric and electronic properties .

Properties

CAS No.

59014-79-8

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(2,3-dimethylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-10-4-3-5-14(11(10)2)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3

InChI Key

NWWGGPWLJJVSKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylphenyl 4-chlorobenzoate typically involves the esterification of 2,3-dimethylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to accelerate the reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,3-Dimethylphenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may act on enzymes involved in critical metabolic processes .

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Key structural comparisons are drawn from crystallographic studies of related benzoate esters (Table 1).

Table 1: Structural Comparison of 2,3-Dimethylphenyl 4-Chlorobenzoate and Analogues

Compound Name Molecular Formula Substituents (Phenyl/Benzoyl) Dihedral Angle (°) Crystallographic Data (R factor) Reference
This compound C₁₅H₁₃ClO₂ 2,3-dimethylphenyl; 4-Cl Not reported Not available
3-Chlorophenyl 4-methylbenzoate C₁₄H₁₁ClO₂ 3-Cl; 4-CH₃ 48.81 R = 0.041; wR = 0.140
2,6-Dichlorophenyl 4-methylbenzoate C₁₄H₁₀Cl₂O₂ 2,6-Cl₂; 4-CH₃ Similar to above Data-to-parameter ratio = 14.2
Ethyl 2,3-dichloro-4-methylbenzoate C₁₀H₁₀Cl₂O₂ Ethyl ester; 2,3-Cl₂; 4-CH₃ Not reported Not available

Key Observations :

Dihedral Angles: The dihedral angle between the phenyl and benzoyl rings in 3-chlorophenyl 4-methylbenzoate is 48.81°, indicating significant non-planarity due to steric hindrance . Similar angles are expected for this compound, though experimental data is lacking.

Methyl groups at the 2- and 3-positions on the phenyl ring introduce steric bulk, which may reduce reactivity in ester hydrolysis compared to less hindered compounds like 4-methylbenzoates .

Physicochemical Properties

While direct data on solubility or melting points is unavailable, comparisons can be inferred:

  • Molecular Weight : Higher molecular weight (260.72 g/mol) compared to simpler analogues (e.g., 3-chlorophenyl 4-methylbenzoate at 246.69 g/mol) may influence crystallization behavior .

Research Findings and Implications

  • Crystallographic Trends : Compounds like 2,6-dichlorophenyl 4-methylbenzoate exhibit similar bond lengths (mean C–C = 0.003 Å) and packing motifs, suggesting that halogen and methyl substituents dominantly influence solid-state arrangements .
  • Synthetic Utility : The 2,3-dimethylphenyl group in 4-chlorobenzoate may serve as a protective moiety in multi-step syntheses, leveraging its steric bulk to direct regioselectivity .

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